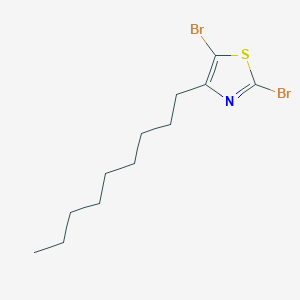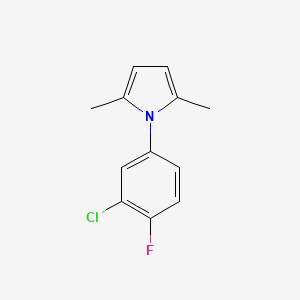
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The presence of chloro and fluoro substituents on the phenyl ring, along with the dimethyl groups on the pyrrole ring, imparts unique chemical properties to this compound.
Métodos De Preparación
The synthesis of 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-4-fluoroaniline with 2,5-dimethylpyrrole under specific reaction conditions. The reaction typically requires a catalyst and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrole can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)pyrrole: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.
1-(3-Chloro-4-fluorophenyl)-2,5-dimethylpyrrole: Similar structure but different substitution pattern, leading to variations in properties.
1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-imidazole: Contains an imidazole ring instead of a pyrrole ring, resulting in different chemical and biological properties.
Propiedades
Fórmula molecular |
C12H11ClFN |
|---|---|
Peso molecular |
223.67 g/mol |
Nombre IUPAC |
1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C12H11ClFN/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(13)7-10/h3-7H,1-2H3 |
Clave InChI |
FKKIJZCPWXAWPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC(=C(C=C2)F)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)
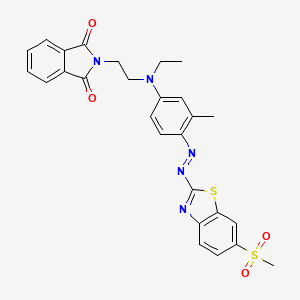
![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)

![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
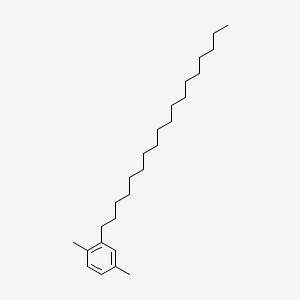
![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
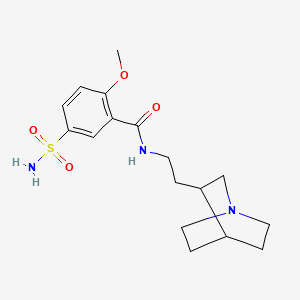
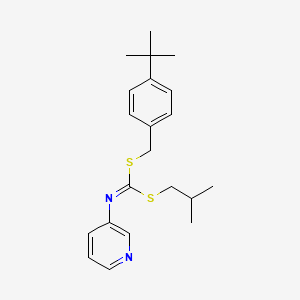
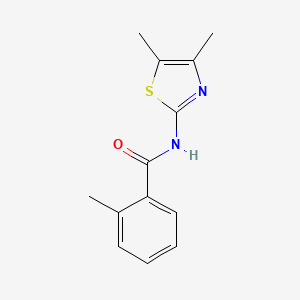
![[[2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenyl]thio]acetic acid ethyl ester](/img/structure/B13814209.png)
